molecular formula C19H31N3O3 B4531309 1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide

1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide

Cat. No.: B4531309
M. Wt: 349.5 g/mol
InChI Key: DJVYSZWRBPLPKS-UHFFFAOYSA-N
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Description

1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a morpholine moiety, and multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.

    Functional Group Modifications: Various functional groups such as the oxo and carboxamide groups can be introduced through oxidation and amidation reactions, respectively.

    Final Coupling: The final step may involve coupling the propyl and allyl groups to the piperidine ring under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives or morpholine-containing compounds.

    Similar compounds: may include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-3-8-21(9-4-2)19(24)17-6-7-18(23)22(16-17)11-5-10-20-12-14-25-15-13-20/h3-4,17H,1-2,5-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYSZWRBPLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCC(=O)N(C1)CCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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